molecular formula C17H17NO5S2 B2584010 (Z)-methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681815-00-9

(Z)-methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2584010
CAS No.: 681815-00-9
M. Wt: 379.45
InChI Key: UMYSXEFMGNEDER-RAXLEYEMSA-N
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Description

(Z)-methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a chemical reagent of significant interest in medicinal chemistry and drug discovery, particularly as a synthetic intermediate for the development of novel thiazolidinedione-based compounds. Its core structure, featuring the 4-oxo-2-thioxothiazolidin-5-ylidene moiety, is a well-known pharmacophore associated with a range of biological activities. This specific (Z)-isomer is a key precursor in the synthesis of potential Peroxisome Proliferator-Activated Receptor (PPAR) agonists , which are major targets for managing metabolic disorders like type 2 diabetes. Furthermore, research indicates that derivatives stemming from this scaffold are investigated for their anti-proliferative and pro-apoptotic effects in various cancer cell lines , positioning it as a valuable building block in oncology research. The compound's mechanism of action, when elaborated into active molecules, often involves the modulation of critical cellular signaling pathways, including the induction of cell cycle arrest and the inhibition of angiogenesis. Its primary research value lies in its utility for structure-activity relationship (SAR) studies, enabling chemists to explore modifications that enhance potency and selectivity for specific biological targets.

Properties

IUPAC Name

methyl 4-[(Z)-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-22-14(19)4-3-9-18-15(20)13(25-17(18)24)10-11-5-7-12(8-6-11)16(21)23-2/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYSXEFMGNEDER-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure

The compound is characterized by a thioxothiazolidinone core, which is known for various biological activities. The specific structural components include:

  • A methoxy group
  • A thioxothiazolidinone moiety
  • A benzoate ester

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004–0.03 mg/mL0.008–0.06 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Enterobacter cloacae0.003 mg/mL0.020 mg/mL
Bacillus cereus0.015 mg/mL0.030 mg/mL

These results indicate that the compound exhibits antibacterial activity that surpasses conventional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .

Antifungal Activity

The compound also demonstrates antifungal properties, with effective inhibition against various fungi.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichoderma viride0.004–0.06 mg/mL
Aspergillus fumigatus>0.06 mg/mL

The compound's antifungal activity is particularly noteworthy against Trichoderma viride, which is sensitive to lower concentrations .

The proposed mechanisms for the biological activity of thioxothiazolidinones include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as tyrosyl-DNA phosphodiesterase (Tdp1), which plays a role in DNA repair mechanisms .
  • Disruption of Cell Membranes : The interaction with bacterial cell membranes may lead to increased permeability and eventual cell death.

Case Studies

A study evaluating the structure–activity relationship (SAR) of thioxothiazolidinones found that modifications to the thiazolidinone core significantly impacted antimicrobial potency . For instance, the introduction of various substituents on the nitrogen atom enhanced activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Core Thiazolidinone Modifications

The target compound shares a 2-thioxo-4-oxothiazolidine core with several analogs (Table 1). Key structural variations include:

  • Substituents at N3 : The 4-methoxy-4-oxobutyl group contrasts with fluorobenzyl (: C₄₅H₅₆FN₂O₁₀S₂Si) or ethoxybenzylidene moieties (), which influence electronic properties and steric bulk.
  • Benzoate Ester Linkage : The methyl ester at the para position of the benzoate is conserved in compounds like ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ().
  • Z-Configuration: The Z-geometry of the methylidene group is critical for planar conjugation, as seen in (Z)-5-benzylidene-2-thioxothiazolidin-4-one () and (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione ().

Table 1: Structural Features of Comparable Thiazolidinone Derivatives

Compound N3 Substituent Benzoate Ester Group Z-Configuration Reference
Target Compound 4-Methoxy-4-oxobutyl Methyl Yes N/A
Triisopropylsilyl (Z)-... () 4-Fluorobenzyl Tosyloxyethoxy Yes
Compound 5 () 4-Fluorobenzyl Triisopropylsilyl Yes
Ethyl 4-... () 2-Bromobenzoylimino Ethyl Yes
(Z)-5-Benzylidene... () None (parent structure) None Yes

Spectral and Physicochemical Properties

NMR and IR Data

  • ¹H NMR : The target compound’s methylidene proton (δ ~7.5–8.5 ppm) aligns with Z-configured analogs (–6). The 4-methoxy-4-oxobutyl group would show distinct signals for ester methyl (δ ~3.7 ppm) and butyl chain protons (δ ~2.5–1.8 ppm).
  • IR: Strong ν(C=O) stretches near 1700–1750 cm⁻¹ for the thiazolidinone and ester carbonyls, consistent with –2 and 5 .

Solubility and Stability

The 4-methoxy-4-oxobutyl group enhances hydrophilicity compared to fluorobenzyl () or triisopropylsilyl () derivatives. This may improve aqueous solubility but reduce membrane permeability.

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